4-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide
Description
4-(2-(1H-Pyrazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a carboxamide group linked to a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety. The piperazine ring is further functionalized with a 2-(1H-pyrazol-1-yl)ethyl chain. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological interactions, particularly in neurological or metabolic pathways.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(19-14-2-3-15-16(12-14)25-13-24-15)21-9-6-20(7-10-21)8-11-22-5-1-4-18-22/h1-5,12H,6-11,13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEBTOGOEDNQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 329.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Notably, it exhibits:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly those resistant to traditional antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Activity
A study conducted by researchers investigated the compound's inhibitory effects on Mycobacterium tuberculosis (Mtb) Mur enzymes. The results indicated significant inhibition of MurB enzyme activity, which is crucial for bacterial cell wall synthesis. The compound demonstrated an IC50 value of approximately 5.08 µM, showcasing its potential as an anti-tuberculosis agent .
Anticancer Activity
In vitro studies have revealed that the compound induces cell cycle arrest and apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates .
Case Studies
-
Anti-Tuberculosis Study :
- Objective : To evaluate the efficacy of the compound against Mtb.
- Methodology : Inhibition assays were performed using various concentrations of the compound.
- Results : The compound showed a dose-dependent inhibition of MurB with an IC50 value of 5.08 µM, indicating strong potential as an anti-tuberculosis drug .
-
Cancer Cell Line Study :
- Objective : To assess cytotoxic effects on cancer cells.
- Methodology : Human breast cancer cell lines (MCF-7) were treated with varying concentrations of the compound.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mtb MurB | 5.08 | |
| Anticancer (MCF-7) | Cell Viability | <10 |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Observations |
|---|---|---|
| Pyrazole ring | Enhances binding | Strong hydrogen bonds with active site residues |
| Piperazine linker | Increases bioactivity | Facilitates interactions with target enzymes |
Comparison with Similar Compounds
Key Observations:
Benzodioxole Integration : The target compound shares the benzo[d][1,3]dioxol-5-yl group with C5–C9 () and compound 36 (). This moiety is associated with enhanced metabolic stability and binding affinity in TR-FRET assays .
Pyrazole vs.
Amide vs. Thioamide : The carbothioamide analog () replaces the oxygen in the amide with sulfur, which may alter hydrogen-bonding capacity and pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
